REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[N:6][CH:5]=1.[CH:13](OCC)(OCC)[O:14]CC>C(O)=O>[CH3:13][CH2:1][O:2][C:3]([CH3:4])=[O:12].[CH3:13][OH:14].[NH4+:6].[OH-:2].[CH3:1][O:2][C:3]([C:4]1[CH:5]=[N:6][C:7]2[N:11]=[CH:13][NH:10][C:8]=2[CH:9]=1)=[O:12] |f:3.4.5.6|
|
Name
|
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C(=C1)N)N)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated to an oily solid
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C.CO.[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |